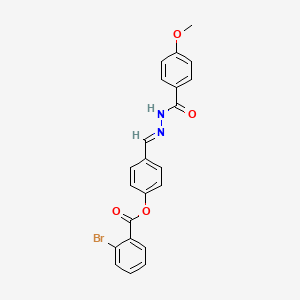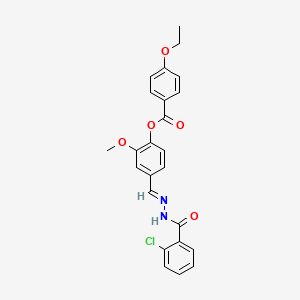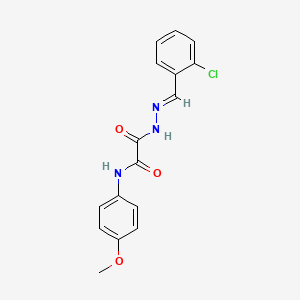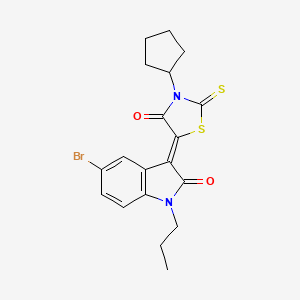
2-Chloro-2-decylmalonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-decylmalonic acid is an organic compound with the molecular formula C13H23ClO4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a chlorine atom and a decyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-decylmalonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 1-chlorodecane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-decylmalonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a decyl-substituted acetic acid derivative.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis and decarboxylation reactions.
Major Products
Decyl-substituted acetic acid: From decarboxylation.
Various substituted malonic acids: From substitution reactions.
Applications De Recherche Scientifique
2-Chloro-2-decylmalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-2-decylmalonic acid involves its reactivity as a malonic acid derivative. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its interactions with biological molecules may involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2-methylmalonic acid
- 2-Chloro-2-ethylmalonic acid
- 2-Chloro-2-propylmalonic acid
Comparison
2-Chloro-2-decylmalonic acid is unique due to its long decyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous .
Propriétés
Numéro CAS |
387361-85-5 |
|---|---|
Formule moléculaire |
C13H23ClO4 |
Poids moléculaire |
278.77 g/mol |
Nom IUPAC |
2-chloro-2-decylpropanedioic acid |
InChI |
InChI=1S/C13H23ClO4/c1-2-3-4-5-6-7-8-9-10-13(14,11(15)16)12(17)18/h2-10H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
UXRMAGVIGKUBFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)O)(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12014052.png)

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12014080.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12014084.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12014096.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014108.png)

![((5E)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12014121.png)

![(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014127.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12014129.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014139.png)


